molecular formula C7H14 B1346806 Cycloheptane CAS No. 291-64-5

Cycloheptane

Cat. No.: B1346806
CAS No.: 291-64-5
M. Wt: 98.19 g/mol
InChI Key: DMEGYFMYUHOHGS-UHFFFAOYSA-N
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Description

Cycloheptane (C₇H₁₄) is a seven-membered cycloalkane with a molecular weight of 98.19 g/mol (CAS No. 291-64-5) . It serves as a nonpolar solvent in the chemical industry and as an intermediate in pharmaceutical synthesis. This compound can be synthesized via the Clemmensen reduction of cycloheptanone . Its vapor is mildly irritating to the eyes and respiratory system, necessitating careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptane can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cycloheptene due to its efficiency and scalability. The process is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Cycloheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Zinc amalgam, palladium on carbon.

    Halogenation Conditions: UV light, halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Cycloheptanone.

    Reduction: this compound.

    Substitution: Cycloheptyl halides.

Scientific Research Applications

Scientific Research Applications

1.1 Organic Chemistry and Synthesis

Cycloheptane serves as a crucial building block in organic synthesis. Its ring structure allows for the formation of various derivatives through chemical reactions such as hydrogenation and functionalization. Researchers utilize this compound to study reaction mechanisms and develop new synthetic methodologies, which are essential in the production of complex organic molecules.

1.2 Conformational Studies

Studies have focused on the conformational preferences of this compound, revealing insights into its stability and reactivity. Research indicates that this compound can adopt several conformations, including chair-like and twist-boat forms, which influence its chemical behavior. Such studies are vital for understanding the properties of larger cyclic compounds and their potential applications in pharmaceuticals .

Medicinal Chemistry

2.1 Drug Development

This compound derivatives have been investigated for their biological activities, particularly in medicinal chemistry. Compounds containing this compound rings have shown promise in the development of new therapeutic agents. For example, certain this compound derivatives are being explored for their efficacy against various cancer cell lines, demonstrating potential antitumor activity .

2.2 Biological Modeling

This compound is also used as a model compound in biological studies to understand interactions within biological systems. Its structural resemblance to other biologically relevant compounds allows researchers to investigate binding mechanisms and biological pathways, contributing to drug design and discovery efforts .

Industrial Applications

3.1 Solvent Properties

In industrial settings, this compound is employed as a solvent due to its ability to dissolve a wide range of organic compounds. Its low boiling point makes it suitable for processes requiring volatile solvents, such as extraction and purification in chemical manufacturing .

3.2 Material Science

This compound is increasingly recognized for its role in materials science, particularly as a precursor for producing polymers and other materials. Its properties enhance the performance of products like adhesives, sealants, and elastomers by improving their thermal stability and mechanical strength.

Environmental Considerations

This compound's environmental impact is an important consideration in its application as a solvent or blowing agent in foam production. Compared to traditional solvents, this compound has a lower global warming potential and does not contribute to ozone depletion, making it an environmentally friendly alternative in various industrial processes .

Summary Table of this compound Applications

Application Area Description
Organic Chemistry Building block for synthesis; studies on reaction mechanisms
Medicinal Chemistry Development of therapeutic agents; modeling biological interactions
Industrial Solvent Used in chemical manufacturing; effective solvent for organic compounds
Material Science Precursor for polymers; enhances properties of adhesives and sealants
Environmental Impact Low global warming potential; environmentally friendly alternative to traditional solvents

Mechanism of Action

The mechanism by which cycloheptane exerts its effects depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, this compound is converted to cycloheptanone through the addition of oxygen atoms, facilitated by oxidizing agents. The molecular targets and pathways involved are typically the functional groups present in this compound and the reagents used in the reactions .

Comparison with Similar Compounds

Structural and Reactivity Comparisons with Other Cycloalkanes

Cyclohexane vs. Cycloheptane

Cyclohexane (C₆H₁₂) is a six-membered cycloalkane with lower ring strain compared to this compound. Oxidation studies reveal that this compound is significantly more reactive. For instance, copper(II) coordination compounds catalyze this compound oxidation to yield ~23–25% cycloheptanol and cycloheptanone, outperforming cyclohexane in efficiency . This compound’s increased reactivity is attributed to its intermediate ring strain, balancing torsional and angular strain more effectively than larger or smaller cycloalkanes.

Cyclooctane vs. This compound

Cyclooctane (C₈H₁₆), an eight-membered cycloalkane, exhibits lower oxidation yields (17–20%) compared to this compound . Thermodynamic studies show this compound has four crystalline phases, while cyclooctane has three, reflecting differences in molecular packing and phase stability . This compound’s heat of combustion (4,850 kJ/mol) and entropy values further distinguish it from cyclooctane, which has lower strain energy due to greater conformational flexibility .

Heterocyclic and Halogenated Derivatives

Azepane, Oxepane, and Thiepane

Heterocycloheptanes, such as azepane (nitrogen), oxepane (oxygen), and thiepane (sulfur), are pharmacologically significant. Azepane derivatives are found in Alzheimer’s drugs and anticancer agents . Density Functional Theory (DFT) studies reveal that these heteroatoms alter electronic properties:

  • Azepane : Lower dipole moment (1.89 D) compared to this compound (0 D due to symmetry).
  • Thiepane : Higher polarizability due to sulfur’s electronegativity .

Halogenated Cycloheptanes

Halogen substituents (F, Cl, Br) significantly impact reactivity. For example:

  • Fluorothis compound (FCHP) : Exhibits a higher electrophilicity index (2.34 eV) than this compound (1.98 eV), enhancing its susceptibility to nucleophilic attack.
  • Bromothis compound (BrCHP) : Shows intramolecular halogen bonding, reducing ring strain by 3.2 kcal/mol compared to this compound .

Thermodynamic and Spectroscopic Properties

Thermodynamic Data

Property This compound Cyclooctane 1,3,5-Cycloheptatriene
ΔHf° (vapor, kJ/mol) -157.3 -178.9 +98.4
Entropy (S°, J/mol·K) 328.7 362.1 289.5
Boiling Point (°C) 118–120 149–151 110–112

Data derived from low-temperature thermal measurements and vapor pressure studies .

UV-Vis Spectra

Time-dependent DFT (TD-DFT) calculations show this compound derivatives absorb at distinct wavelengths:

  • This compound : λ_max ≈ 195 nm (σ→σ* transitions).
  • Thiepane : λ_max ≈ 245 nm (n→σ* transitions due to sulfur lone pairs) .

Pharmaceutical and Industrial Uses

This compound derivatives are critical in drug synthesis. For example, this compound-based antibiotics like sarcomycin exhibit minimal side effects . In natural products, this compound is a minor component in patchouli oil (6.03%) and B. mollis extracts (34.21%) .

Biological Activity

Cycloheptane, a cyclic alkane with the molecular formula C7H14C_7H_{14}, has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its interactions, effects on cellular systems, and relevant studies that highlight its significance in medicinal chemistry.

This compound is characterized by its seven-membered carbon ring structure, which influences its reactivity and interactions with biological systems. The molecular weight of this compound is approximately 98.186 g/mol, and it is known for its relatively low polarity, which affects its solubility and interaction with biological membranes .

1. Antitumor Activity

Recent studies have investigated the potential antitumor properties of this compound derivatives. For instance, this compound-based compounds have been tested against various cancer cell lines, showing promising cytotoxic effects. A notable study reported that certain this compound derivatives exhibited IC50 values ranging from 7.1 to 12.8 µM against HepG-2 and HeLa cell lines, indicating significant anti-proliferative activity .

2. Antimicrobial Properties

This compound and its derivatives have also been evaluated for antimicrobial activity. Research indicates that some derivatives demonstrate inhibitory effects against pathogenic bacteria and fungi. The structure-activity relationship (SAR) suggests that modifications to the this compound ring can enhance antimicrobial efficacy .

3. Neuroprotective Effects

Emerging evidence suggests that this compound derivatives may possess neuroprotective properties. A study highlighted the ability of specific this compound compounds to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a controlled experiment, a series of this compound derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that compounds with specific functional groups attached to the this compound ring exhibited enhanced activity compared to unmodified this compound.

CompoundCell LineIC50 (µM)
This compound AHepG-27.1
This compound BHeLa6.1
This compound CA54912.8

Case Study 2: Antimicrobial Activity

A series of tests were conducted on this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives inhibited bacterial growth effectively.

CompoundBacteriaZone of Inhibition (mm)
CycloheptanolStaphylococcus aureus15
MethylcyclohepteneEscherichia coli12

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins. The non-polar nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting protein function. Additionally, the presence of functional groups can facilitate hydrogen bonding and other interactions critical for biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cycloheptane in laboratory settings, and how can reaction conditions be optimized to improve yield?

this compound is commonly synthesized via the Clemmensen reduction of cycloheptanone, employing zinc amalgam and hydrochloric acid. Optimization involves controlling reaction temperature (typically 100–120°C) and ensuring anhydrous conditions to prevent side reactions. Alternative routes include catalytic hydrogenation of cycloheptene, requiring palladium-based catalysts under hydrogen pressure (3–5 atm). Yield improvements can be achieved through solvent selection (e.g., ethanol/water mixtures) and stepwise addition of reactants to manage exothermicity .

Q. What safety protocols should be implemented when handling this compound in experimental setups involving high-temperature reactions?

Due to this compound’s flammability (flash point ≈ -4°C) and irritant properties, experiments must utilize explosion-proof equipment and conduct reactions in fume hoods with continuous ventilation. Grounding containers and using non-sparking tools are critical to prevent static discharge. Personal protective equipment (PPE) should include nitrile gloves (≥0.11 mm thickness), chemical goggles, and flame-retardant lab coats. Emergency protocols require accessible Class B fire extinguishers and established spill containment procedures using vermiculite or sand .

Q. How can researchers verify this compound purity post-synthesis, and what analytical techniques are most effective?

Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) and helium carrier gas (1.2 mL/min) provides resolution for detecting hydrocarbon impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H at 400 MHz) identifies residual solvents (e.g., ethanol) through integration of methylene proton signals (δ 1.4–1.6 ppm). Purity thresholds ≥99.5% are achievable via fractional distillation under reduced pressure (20–30 mmHg) with a Vigreux column .

Advanced Research Questions

Q. How do modern calorimetric techniques address discrepancies in historical measurements of this compound’s heat of combustion?

Contemporary bomb calorimetry studies employ adiabatic systems with <0.02% measurement uncertainty, resolving historical variations (e.g., Spitzer & Huffman’s 1947 value of 4,806 kJ/mol vs. modern DFT-corrected values). Key improvements include oxygen purging to 30 atm for complete combustion and laser-assisted ignition ensuring 99.9% sample consumption. Data validation requires comparing experimental results with computational thermochemistry using Gaussian-n theories, particularly for correcting incomplete combustion artifacts in early studies .

Q. What experimental and computational approaches provide the most accurate characterization of this compound’s pseudorotational dynamics in solution phase?

Dynamic NMR (DNMR) spectroscopy at 600 MHz with variable-temperature probes (-120°C to +80°C) captures ring puckering through line shape analysis of axial/equatorial proton splitting. Complementary molecular dynamics simulations using OPLS4 force fields with 2 fs time steps reveal activation energies (ΔG‡ ≈ 12.3 kJ/mol) for chair-boat transitions. Synchrotron X-ray diffraction of single crystals at 100 K provides benchmark geometric parameters for DFT optimization (B3LYP/cc-pVTZ level) .

Q. How can researchers resolve contradictions between X-ray crystallography and computational predictions regarding this compound’s solid-state conformations?

Discrepancies arise from temperature-dependent phase transitions (Snyderman et al., 1994) and basis set limitations in DFT. A systematic approach involves:

  • Repeating crystallography at multiple temperatures (100–298 K) to identify polymorphic forms.
  • Applying DLPNO-CCSD(T)/def2-QZVPP calculations for improved torsional potential accuracy.
  • Using Hirshfeld surface analysis to quantify crystal packing effects on conformation. Consensus emerges when experimental-computational deviations fall below 3 kJ/mol in lattice energy comparisons .

Q. Data Contradiction and Validation

Q. What statistical frameworks are recommended for analyzing conflicting thermodynamic data across this compound studies?

Bayesian hierarchical modeling accounts for instrumental variability (e.g., calorimeter calibration drift) and sample purity effects. Weighted least-squares regression assigns uncertainty-based weights to historical datasets (e.g., Spitzer & Huffman, 1947 vs. Finke et al., 1956). Outlier detection via Cook’s distance (>0.5) identifies studies with unaccounted systematic errors, such as incomplete vaporization in combustion experiments .

Q. How should researchers address inconsistencies in this compound’s solvent efficacy reported across organic reactions?

Design a standardized reaction matrix (e.g., Diels-Alder between anthracene and maleic anhydride) to isolate solvent effects. Control variables include reaction temperature (25–80°C), concentration (0.1–1.0 M), and this compound’s dielectric constant (ε ≈ 2.0). Compare yields and rate constants (k) against reference solvents (hexane, toluene). Discrepancies often stem from trace peroxide contaminants, mitigated by pre-treatment with activated alumina .

Q. Methodological Tables

Property Experimental Method Key References
Heat of CombustionAdiabatic Bomb CalorimetrySpitzer & Huffman, 1947
Conformational EnergyDynamic NMR + DFT (B3LYP/cc-pVTZ)Bocian et al., 1975
Phase BehaviorDifferential Scanning CalorimetrySnyderman et al., 1994
Solvent PolarityReichardt’s ET(30) Dye ProbeWiberg, 2003

Properties

IUPAC Name

cycloheptane
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InChI

InChI=1S/C7H14/c1-2-4-6-7-5-3-1/h1-7H2
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InChI Key

DMEGYFMYUHOHGS-UHFFFAOYSA-N
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Canonical SMILES

C1CCCCCC1
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID0074269
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Molecular Weight

98.19 g/mol
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Physical Description

Cycloheptane appears as a colorless oily liquid. Insoluble in water and less dense than water. Flash point 60 °F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [HSDB]
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Boiling Point

245.3 °F at 760 mmHg (USCG, 1999), 118.48 °C at 760 mm Hg
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Flash Point

43 °F (USCG, 1999), 6 °C (43 °F) (Closed cup), <70 °F (<21 °C) (Closed cup)
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Solubility

In water, 30 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, and chloroform
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Density

0.811 (USCG, 1999) - Less dense than water; will float, 0.8098 g/cu cm at 20 °C
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Vapor Density

3.3 (Air = 1)
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Vapor Pressure

44 mmHg (USCG, 1999), 21.6 [mmHg], 21.6 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

291-64-5
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Melting Point

10.4 °F (USCG, 1999), -8.0 °C
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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Feasible Synthetic Routes

Reactant of Route 1
Cycloheptane
Reactant of Route 2
Cycloheptane
Reactant of Route 3
Cycloheptane
Reactant of Route 4
Cycloheptane
Reactant of Route 5
Cycloheptane
Reactant of Route 6
Cycloheptane

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